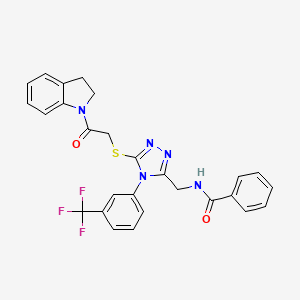
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indoline and triazole rings are likely to contribute to the compound’s stability and may also play a role in its interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thioether group might be susceptible to oxidation, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Anticancer Activity
A study by Alafeefy et al. (2015) developed novel benzamides and quinazolinones as analogs of CFM-1, exhibiting remarkable antitumor activity against several cancer cell lines. The derivatives were synthesized through reactions involving indoline-2,3-diones, showcasing potent anticancer properties, with certain compounds demonstrating more potency than the standard drug CFM-1. This indicates the potential application of similar compounds in cancer therapy (Alafeefy et al., 2015).
Anticonvulsant and CNS Depressant Activity
Another research effort by Nikalje et al. (2015) focused on the design and synthesis of thiazolidin-4-one derivatives coupled with isatin, evaluated for CNS depressant and anticonvulsant activities. These derivatives showed promising CNS depressant activity and protection in the maximal electroshock seizure test, indicating their potential as therapeutic agents for neurological disorders (Nikalje et al., 2015).
Antioxidant and Antimicrobial Properties
Baytas et al. (2012) synthesized a series of triazole derivatives, evaluating their antioxidant and antimicrobial properties. Some compounds exhibited equivalent DPPH radical scavenging capacity to BHT, a standard antioxidant, and slight antimicrobial activity against tested microorganisms, highlighting the potential of such molecules in antimicrobial and antioxidant applications (Baytas et al., 2012).
Anti-inflammatory Activity
Kalsi et al. (1990) reported on the synthesis of indolyl azetidinones and their anti-inflammatory activity. The study found that certain synthesized compounds exhibited significant anti-inflammatory activity, with some being compared favorably against NSAIDs, suggesting their utility in developing new anti-inflammatory agents (Kalsi et al., 1990).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N5O2S/c28-27(29,30)20-10-6-11-21(15-20)35-23(16-31-25(37)19-8-2-1-3-9-19)32-33-26(35)38-17-24(36)34-14-13-18-7-4-5-12-22(18)34/h1-12,15H,13-14,16-17H2,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVYCCLEJPBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

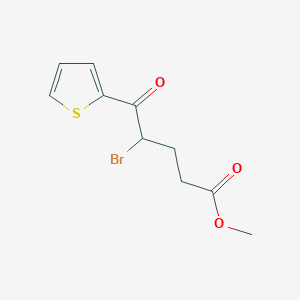
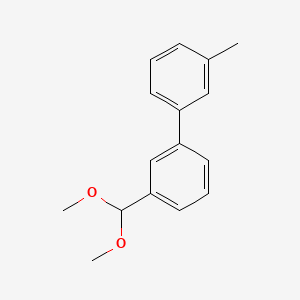
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)
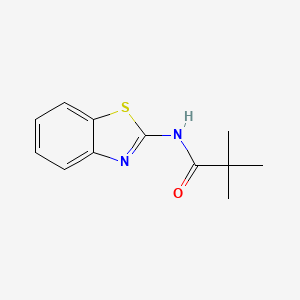
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)
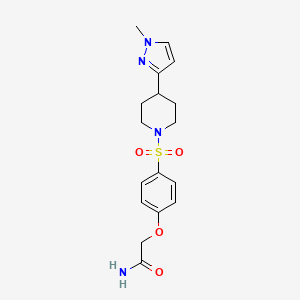
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
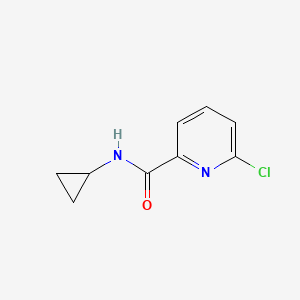
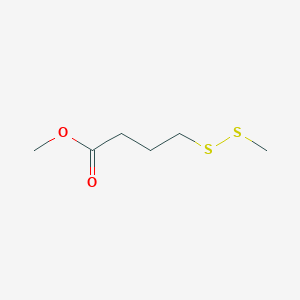
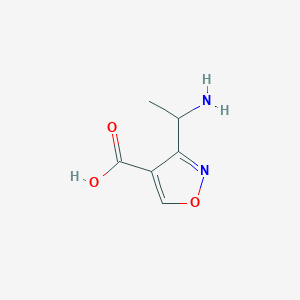
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)
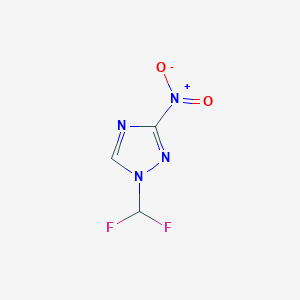
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)